3-Amino-3-(3,5-difluorophenyl)propanoic acid

Übersicht

Beschreibung

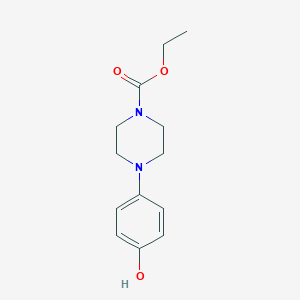

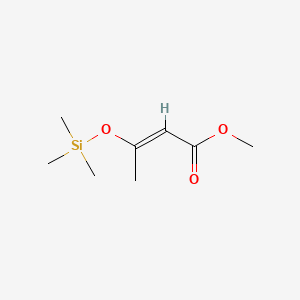

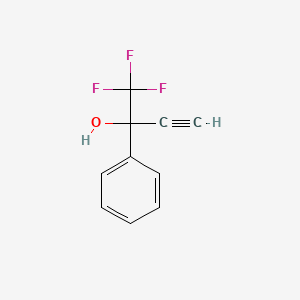

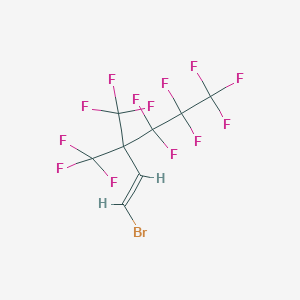

“3-Amino-3-(3,5-difluorophenyl)propanoic acid” is a chemical compound with the CAS Number: 682804-73-5 . Its molecular weight is 201.17 . The IUPAC name for this compound is 3-(3,5-difluorophenyl)-beta-alanine . It is a solid substance .

Molecular Structure Analysis

The InChI code for “3-Amino-3-(3,5-difluorophenyl)propanoic acid” is 1S/C9H9F2NO2/c10-6-1-5(2-7(11)3-6)8(12)4-9(13)14/h1-3,8H,4,12H2,(H,13,14) . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis

“3-Amino-3-(3,5-difluorophenyl)propanoic acid” is a solid substance . It has a molecular weight of 201.17 .Wissenschaftliche Forschungsanwendungen

Polymorphism in Pharmaceutical Compounds

Research has shown that polymorphism, the occurrence of different crystal forms, is significant in pharmaceutical compounds, including those related to 3-amino-3-(3,5-difluorophenyl)propanoic acid. For instance, Vogt et al. (2013) studied two polymorphic forms of a related compound using various techniques like spectroscopy and diffractometry. They noted challenges in analytical and physical characterization due to similarities in spectra and diffraction patterns of these polymorphs (Vogt et al., 2013).

Fluorescence Derivatisation of Amino Acids

The derivatisation of amino acids for fluorescence applications is another area of interest. Frade et al. (2007) explored the coupling of 3-(Naphthalen-1-ylamino)propanoic acid with various amino acids. This derivatisation resulted in strong fluorescence, useful in biological assays (Frade et al., 2007).

Synthesis Methods for Biologically Active Compounds

In the synthesis of biologically active compounds, intermediates like 3-aminothiocarbonylthio)propanoic acids play a crucial role. Orlinskii (1996) described methods for synthesizing these intermediates, highlighting their importance in the pharmaceutical industry (Orlinskii, 1996).

Asymmetric Biocatalysis in Pharmaceutical Intermediates

The use of asymmetric biocatalysis for producing pharmaceutical intermediates is another application. Li et al. (2013) studied the biocatalysis ofS-3-amino-3-phenylpropionic acid using isolated Methylobacterium, highlighting the significance of chiral catalysis in pharmaceutical synthesis. Their work demonstrated the potential of biocatalysis in producing enantiopure compounds efficiently (Li et al., 2013).

Synthesis and Biological Evaluation of Amino Acid Derivatives

Han et al. (2021) synthesized several CF3Se-substituted α-amino acid derivatives. Their primary in vitro cytotoxicity assays revealed potential cell growth inhibitory effects, indicating the importance of such derivatives in biomedical research and drug development (Han et al., 2021).

Investigation of Synthetic Routes for Novel Compounds

Research into the synthesis of novel compounds such as 3-(phenylsulfonimidoyl)propanoate derivatives has been conducted. Tye and Skinner (2002) described various strategies for imination in the synthesis of these derivatives, showing the complexity and potential in developing new molecular entities (Tye & Skinner, 2002).

Corrosion Inhibition by Amino Acid Derivatives

Research into the application of amino acid derivatives as corrosion inhibitors is another fascinating area. Srivastava et al. (2017) synthesized novel amino acids based corrosion inhibitors and evaluated their performance, demonstrating the interdisciplinary use of these compounds (Srivastava et al., 2017).

Safety and Hazards

The compound has been classified with the signal word “Warning” according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements associated with it are H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Eigenschaften

IUPAC Name |

3-amino-3-(3,5-difluorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2NO2/c10-6-1-5(2-7(11)3-6)8(12)4-9(13)14/h1-3,8H,4,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYIOVKBLAKVZEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)F)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70377655 | |

| Record name | 3-amino-3-(3,5-difluorophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-3-(3,5-difluorophenyl)propanoic acid | |

CAS RN |

682804-73-5 | |

| Record name | 3-amino-3-(3,5-difluorophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-cyano-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B1585844.png)